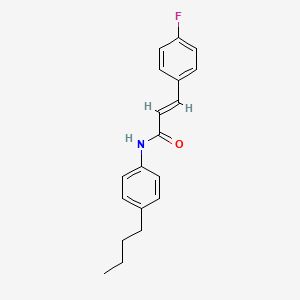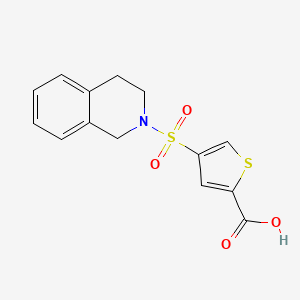![molecular formula C31H24Cl4N2O5S B4629786 ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)
ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate and dimethyl acetylenedicarboxylate in methanol. This process highlights the compound's intricate design, combining multiple functional groups and rings into a single molecule (Hou et al., 2009).
Molecular Structure Analysis
The molecular structure is characterized by a nearly planar thiazole ring fused with a dihydropyrimidine ring. This arrangement suggests a structure that could offer unique interactions with biological molecules, possibly leading to significant chemical reactivity or biological activity (Hou et al., 2009).
Chemical Reactions and Properties
The compound's structure allows for a variety of chemical reactions, particularly due to the presence of active methylene groups, ester functionalities, and the potential for nucleophilic attack on the thiazolo[3,2-a]pyrimidine ring system. Such reactivity can be harnessed for further derivatization or for interactions with biological targets.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the compound's molecular geometry and the distribution of functional groups. These properties are critical for determining the compound's behavior in different environments, its stability, and its suitability for use in various applications.
Chemical Properties Analysis
Chemically, the compound exhibits a rich array of interactions due to its diverse functional groups. The presence of an ester group, alongside chlorophenyl and methoxy groups, suggests that it may undergo hydrolysis, nucleophilic substitution, and other reactions typical of such moieties. Additionally, the fused ring system may impart stability and reactivity that could be exploited in synthesis and drug design.
Scientific Research Applications
Synthesis and Potential Applications
Research in the domain of thiazolopyrimidines and related heterocycles, which share structural motifs with the compound of interest, highlights the synthesis of novel compounds with potential applications in medicinal chemistry. For example, compounds derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating the relevance of these scaffolds in drug discovery (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized, showcasing the versatility of related heterocyclic compounds in generating diverse bioactive molecules (H. M. Mohamed, 2021).
Chemical Structure and Reactivity
The structural analysis and reactivity studies of compounds encompassing thiazolopyrimidine moieties provide insights into their conformational features and potential interaction patterns, which are crucial for understanding their biological activities and applications (H. Nagarajaiah & N. Begum, 2014). Such studies lay the foundation for designing compounds with optimized properties for specific applications.
Anticancer and Antimicrobial Potential
The exploration of thiazolopyrimidine derivatives extends to evaluating their potential in treating cancer and microbial infections. For instance, thiazolidinone, triazole, and thienopyrimidine derivatives, structurally related to the compound , have been synthesized and assessed for their anticancer activities, revealing promising candidates for further drug development (A. Abu‐Hashem et al., 2020).
Computational and Structural Studies
Computational and spectroscopic studies on thiazolopyrimidine derivatives provide valuable information on their electronic, chemical, and structural properties, aiding in the rational design of new compounds with desired biological activities (M. Smitha et al., 2021).
properties
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl4N2O5S/c1-4-41-30(39)26-16(2)36-31-37(27(26)18-6-8-20(32)9-7-18)29(38)25(43-31)12-17-5-10-24(40-3)19(11-17)15-42-28-22(34)13-21(33)14-23(28)35/h5-14,27H,4,15H2,1-3H3/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVZBMFSRPESG-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl4N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)
![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)
